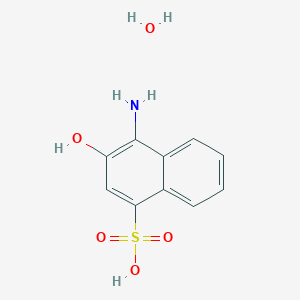

1-Amino-2-Naphthol-4-Sulfonic Acid Hydrate

Description

1-Amino-2-Naphthol-4-Sulfonic Acid Hydrate (CAS: 116-63-2) is an organic compound with the molecular formula C₁₀H₉NO₄S and a molecular weight of 239.25 g/mol. It is characterized by a melting point of 295°C and exists as a reddish-brown to brown powder that is sensitive to light, requiring storage in dark, cold conditions .

Properties

IUPAC Name |

4-amino-3-hydroxynaphthalene-1-sulfonic acid;hydrate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9NO4S.H2O/c11-10-7-4-2-1-3-6(7)9(5-8(10)12)16(13,14)15;/h1-5,12H,11H2,(H,13,14,15);1H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZOIFRKHCQWZKMR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CC(=C2N)O)S(=O)(=O)O.O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11NO5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

257.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction Mechanism and Conditions

The synthesis begins with the dissolution of 1-nitroso-2-naphthol in an alkaline aqueous medium. Sodium hydroxide (30% w/w) and activated carbon are added to facilitate dispersion and adsorb impurities. Ferric chloride hexahydrate (FeCl₃·6H₂O) is introduced as a catalyst, and the mixture is heated to 60–65°C for 45 minutes. Hydrazine hydrate (80% w/w) is then dripped into the reaction vessel, initiating a exothermic reduction that requires precise temperature control. The final stage involves the addition of sodium sulfite and sulfuric acid to stabilize the sulfonic acid group, with the pH maintained at 7–8 to prevent over-acidification.

Key Parameters and Yield

-

Scale : 175 kg of 1-nitroso-2-naphthol per batch.

-

Catalyst : 5 kg FeCl₃·6H₂O (2.86% w/w relative to substrate).

-

Reducing Agent : 120 kg hydrazine hydrate (68.6% w/w relative to substrate).

This method’s efficiency stems from the synergistic effect of Fe³⁺ catalysis and hydrazine’s strong reducing power, which minimizes side reactions such as over-reduction or tar formation.

Improved Nitrosation Process with Dispersant

An alternative approach, detailed in Chinese patent CN101811998A, optimizes the nitrosation of 2-naphthol using dispersants to enhance crystal morphology and reaction homogeneity. This method reduces raw material waste and improves yield compared to conventional nitrosation protocols.

Stepwise Synthesis

-

Dispersant-Enhanced Alkaline Dissolution : 2-Naphthol is dissolved in a 5–10% NaOH solution containing 0.05–5% w/w dispersant (e.g., polyvinyl alcohol). The dispersant prevents agglomeration during subsequent acidification.

-

Acid Precipitation : Hydrochloric acid (34% w/w) is added to adjust the pH to 6–7, precipitating 2-naphthol as fine crystals.

-

Nitrosation : Sodium nitrite (50–55% w/w relative to 2-naphthol) and HCl (65–75% w/w) are introduced at 0–5°C for 2–6 hours, forming 1-nitroso-2-naphthol.

-

Reduction and Sulfonation : The nitroso intermediate is reduced with sodium sulfite and sulfuric acid, analogous to the hydrazine method.

Performance Metrics

-

Dispersant Impact : Reduces crystal size by 40–60%, improving surface area for nitrosation.

-

Yield : 80.2% (lower than hydrazine method but cost-effective).

-

Cost Savings : Eliminates need for specialized equipment, reducing capital expenditure by ~15%.

Comparative Analysis of Synthesis Methods

The hydrazine method excels in yield but requires stringent temperature control and expensive hydrazine. In contrast, the dispersant-based approach prioritizes cost efficiency and simpler logistics, making it suitable for regions with limited chemical infrastructure.

Industrial Applications and Downstream Use

1-Amino-2-naphthol-4-sulfonic acid hydrate serves as a precursor for 1-diazo-2-naphthol-4-sulfonic acid, a critical intermediate in azo dye synthesis. Patent EP0198800B1 demonstrates that diazotization of the hydrate with sodium nitrite in weakly acidic media (pH 4–5) achieves 96.1% yield, underscoring its industrial relevance. The hydrate’s superior solubility compared to the anhydrous form facilitates direct use in dye formulations without additional purification .

Chemical Reactions Analysis

Types of Reactions: 1-Amino-2-Naphthol-4-Sulfonic Acid Hydrate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones.

Reduction: It can be reduced to form amines.

Substitution: The amino and hydroxyl groups can participate in substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

Substitution: Reagents like acyl chlorides and sulfonyl chlorides are used under mild to moderate conditions.

Major Products: The major products formed from these reactions include naphthoquinones, substituted naphthalenes, and various sulfonated derivatives .

Scientific Research Applications

1-Amino-2-naphthol-4-sulfonic acid is a chemical compound with several applications, particularly in the realm of dyes and chemical analysis .

Chemical Properties

1-Amino-2-hydroxynaphthalene-4-sulfonic acid (C10H9NO4S), also known as 4-amino-3-hydroxynaphthalene-1-sulfonic acid, appears as white or gray needles of the hemihydrate and is only slightly soluble in hot water . However, its alkali-metal salts are water-soluble, though these solutions oxidize slowly in air. When oxidized with nitric acid, it yields 1,2-naphthoquinone-4-sulfonic acid .

Applications

- Dye Industry 1-Amino-2-naphthol-4-sulfonic acid serves as an intermediate in the production of mordant dyes and acid dyes .

- Analytical Chemistry This compound is utilized in the determination of phosphate levels .

One study describes an improved method for preparing 1-amino-2-naphthol-4-sulfonic acid that involves dissolving 2-naphthol in an NaOH aqueous solution with a dispersant to form sodium phenolate . The addition of a dispersant during the nitrosation stage can significantly improve the yield of 1-amino-2-naphthol-4-sulfonic acid, is easy to implement industrially, and reduces costs . Examples of the dispersants used include turkey red oil, sodium laurylsulfonate, tween 80, and Subwet 159 .

Mechanism of Action

The mechanism by which 1-Amino-2-Naphthol-4-Sulfonic Acid Hydrate exerts its effects involves its functional groups. The amino and sulfonic acid groups facilitate various interactions, including hydrogen bonding and ionic interactions. These interactions play a crucial role in its reactivity and its ability to form complexes with metal ions. In electrochemical applications, the compound acts through interfacial adsorption mechanisms, where the lone pairs on nitrogen and oxygen atoms adsorb onto electrode surfaces, influencing the deposition process .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Below is a detailed comparison of 1-Amino-2-Naphthol-4-Sulfonic Acid Hydrate with analogous aromatic sulfonic acids and amino-naphthol derivatives.

Structural and Functional Group Variations

Table 1: Comparative Data of Key Compounds

(1) 4-Amino-5-hydroxy-2,7-naphthalenedisulfonic Acid (H Acid)

- Structural Distinction : Contains two sulfonic acid groups at positions 2 and 7, enhancing water solubility and dye-binding affinity.

- Applications : Primarily used in synthesizing disazo dyes (e.g., Acid Black 168) and as a coupling agent in reactive dyes .

- Research : Its sodium salt hydrate (CAS: 343321-59-5) is critical in high-affinity dye formulations due to its dual sulfonic groups .

(2) 8-Amino-2-naphthol

- Structural Distinction: Features an amino group at position 8 and a hydroxyl group at position 2, differing in substitution pattern from 1-Amino-2-Naphthol-4-Sulfonic Acid.

- Applications : Key intermediate for Acid Black dyes, leveraging its solubility in hot water for textile dyeing .

(3) Diazo Derivatives (e.g., 3-Hydroxy-4-diazenyl-naphthalenes)

- Functional Advantage : The diazenyl (-N=N-) group enables conjugation and color development, making these compounds suitable for vibrant azo dyes.

- Research : Synthesis methods involve coupling with naphthols or nitrosonaphthols, differing from the sulfonic acid’s role as a reductant .

(4) Sulfonic Acid Precursors in Nanomaterials

- Comparison: In graphene quantum dot (GQD) synthesis, 1-Amino-2-Naphthol-4-Sulfonic Acid (SO₃-GQDs-3) introduces sulfur and amino groups, altering photoluminescence properties compared to 4-hydrazinobenzenesulfonic acid (SO₃-GQDs-1) or 4-hydroxybenzenesulfonic acid (SO₃-GQDs-2) .

Research Findings and Performance Metrics

Adsorption Behavior: Weakly basic resins (e.g., ND-900) effectively adsorb 1-Amino-2-Naphthol-4-Sulfonic Acid from aqueous media, with adsorption fitting Langmuir and Freundlich models. This property is critical for wastewater treatment in dye industries .

Phosphate Detection Sensitivity: In spectrophotometric methods, 1-Amino-2-Naphthol-4-Sulfonic Acid outperforms ascorbic acid and tin(II) chloride in reducing ammonium molybdate, offering higher precision in low-phosphate samples .

Biological Activity

1-Amino-2-Naphthol-4-Sulfonic Acid Hydrate (CAS No. 45048993) is a sulfonated naphthol derivative that has garnered attention for its diverse biological activities. This compound is primarily recognized for its antioxidant properties and potential therapeutic applications, particularly in the context of enzyme inhibition and antibacterial activity.

This compound has the molecular formula . Its structure features an amino group and a sulfonic acid group, which contribute to its solubility and reactivity in biological systems. The compound is often utilized in biochemical assays due to its ability to interact with various enzymes and biological molecules.

Antioxidant Activity

Recent studies have demonstrated that 1-Amino-2-Naphthol-4-Sulfonic Acid exhibits significant antioxidant activity. A comparative analysis of its antioxidant capabilities was conducted using two methods: DPPH (2,2-diphenyl-1-picrylhydrazyl) free radical scavenging and CUPRAC (Cupric Ion Reducing Antioxidant Capacity).

Findings:

- The compound showed a notable ability to scavenge free radicals, indicating its potential role in mitigating oxidative stress.

- When complexed with organotin compounds, the antioxidant activity was enhanced, suggesting that metal coordination may amplify its efficacy .

Enzyme Inhibition

1-Amino-2-Naphthol-4-Sulfonic Acid has also been investigated for its inhibitory effects on protein tyrosine phosphatase 1B (PTP1B), an important target in diabetes and cancer therapy.

Case Study:

- A study indicated that a dimeric form of the compound demonstrated an IC50 value of 2.1 μM against PTP1B, showcasing a high selectivity compared to other phosphatases such as DUSP5. This suggests that modifications to the naphthol framework can yield potent inhibitors suitable for therapeutic development .

Antibacterial Activity

The antibacterial properties of 1-Amino-2-Naphthol-4-Sulfonic Acid have been explored through various synthetic derivatives. Research indicates that certain heterocyclic compounds derived from this naphthol exhibit significant antibacterial activity against common pathogens.

Results:

- A series of synthesized derivatives were tested against Gram-positive and Gram-negative bacteria, revealing varying degrees of effectiveness.

- Notably, some derivatives displayed enhanced activity compared to the parent compound, indicating that structural modifications can lead to improved antibacterial properties .

Summary of Biological Activities

Q & A

Q. How can 1-amino-2-naphthol-4-sulfonic acid hydrate be synthesized with optimal yield under laboratory conditions?

- Methodological Answer : The synthesis involves nitrosation, addition, and sulfonation of β-naphthol. A water-alcohol mixed solvent system (e.g., ethanol-water) improves reaction efficiency and yield. Key parameters include maintaining pH ~3.5 during nitrosation, controlled temperature (5–10°C), and a 1:1.2 molar ratio of β-naphthol to sodium nitrite. Post-reaction, the product is precipitated by acidification and purified via recrystallization .

- Table 1 : Synthesis Optimization Parameters

| Parameter | Optimal Condition |

|---|---|

| Solvent System | Ethanol-water (1:1) |

| Reaction Temperature | 5–10°C |

| pH for Nitrosation | 3.5 |

| β-Naphthol:NaNO₂ Ratio | 1:1.2 |

Q. What are the standard procedures for using this compound in spectrophotometric phosphate determination?

- Methodological Answer : In the molybdenum blue method, the compound acts as a reducing agent. Steps include:

React orthophosphate with ammonium molybdate in acidic conditions to form phosphomolybdic acid.

Reduce with 1-amino-2-naphthol-4-sulfonic acid to produce molybdenum blue.

Measure absorbance at 740–840 nm. Calibrate using standard phosphate solutions. This method is superior to stannous chloride for minimizing interference from silicon and germanium .

Q. How should the compound be stored to mitigate degradation during experimental workflows?

- Methodological Answer : Store in airtight, light-resistant containers at room temperature (RT). Avoid prolonged exposure to light, moisture, or oxygen. Solutions prepared in alkaline buffers (e.g., 1% sodium carbonate) should be used immediately or stored at 4°C for ≤24 hours .

Advanced Research Questions

Q. How do adsorption isotherm models (Langmuir vs. Freundlich) explain the removal of 1-amino-2-naphthol-4-sulfonic acid from aqueous media using polymeric resins?

- Methodological Answer : Weakly basic resin ND-900 and hypercrosslinked adsorbent AL-8 show endothermic adsorption. Both Langmuir (monolayer adsorption) and Freundlich (heterogeneous surface) models fit experimental data, suggesting mixed adsorption mechanisms. For ND-900, Langmuir constants (qₘ = 120 mg/g, Kₗ = 0.12 L/mg) indicate high capacity, while Freundlich parameters (n = 2.1, Kꜰ = 18.5) suggest favorable adsorption .

- Table 2 : Adsorption Isotherm Parameters

| Adsorbent | Langmuir qₘ (mg/g) | Langmuir Kₗ (L/mg) | Freundlich Kꜰ | Freundlich n |

|---|---|---|---|---|

| ND-900 | 120 | 0.12 | 18.5 | 2.1 |

| AL-8 | 95 | 0.08 | 12.3 | 1.9 |

Q. What are the critical steps in modifying electrochemical biosensors with 1-amino-2-naphthol-4-sulfonic acid for miRNA detection?

- Methodological Answer :

Electrodeposit electrochemically reduced graphene oxide (erGO) on a glassy carbon electrode (GCE).

Functionalize the surface with 1-amino-2-naphthol-4-sulfonic acid via cyclic voltammetry (e.g., −0.5 to 0.5 V, 20 cycles).

Immobilize miRNA probes via amine-sulfonic acid interactions.

This enhances sensitivity (detection limit ≤1 pM for miRNA-21) and selectivity in complex matrices like serum .

Q. How can contradictory results in phosphorus analysis using different reducing agents be resolved?

- Methodological Answer : Contradictions arise from interference by arsenic, silicon, or germanium. Use 1-amino-2-naphthol-4-sulfonic acid instead of stannous chloride to minimize cross-reactivity. Validate results with ICP-MS or ion chromatography. Adjust pH to 1.5–2.0 during reduction to further suppress interference .

Key Notes for Experimental Design

- Handling Light Sensitivity : Conduct reactions under amber light or in foil-wrapped vessels to prevent photodegradation .

- Data Analysis : Use Akaike Information Criterion (AIC) to compare Langmuir vs. Freundlich model fits when both are statistically valid .

- Advanced Applications : Explore its use in synthesizing naphthoquinone-sulfonic acid derivatives for dye intermediates .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.